Cas no 1520881-08-6 (3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine
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- インチ: 1S/C11H15N3/c1-8-4-5-11-9(7-8)10(13-14-11)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
- InChIKey: QLTMOVPVSLHINU-UHFFFAOYSA-N
- SMILES: N1C(=C2C=C(C)C=CC2=N1)CCCN
計算された属性
- 精确分子量: 189.127
- 同位素质量: 189.127
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7
- XLogP3: 1.6
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM237644-1g |
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |
1520881-08-6 | 97% | 1g |
$899 | 2023-02-17 | |
Chemenu | CM237644-1g |
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |
1520881-08-6 | 97% | 1g |
$1066 | 2021-08-04 | |
Alichem | A269002190-1g |
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |
1520881-08-6 | 97% | 1g |
$957.60 | 2022-04-02 |
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
3-(5-Methyl-1H-indazol-3-yl)propan-1-amineに関する追加情報
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine: A Comprehensive Overview
The compound with CAS No. 1520881-08-6, commonly referred to as 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indazole, a heterocyclic aromatic compound, and its structure incorporates a methyl group and an amine functional group, making it a versatile molecule with potential applications in drug discovery and material science.
Indazoles are a class of compounds that have been extensively studied due to their unique electronic properties and biological activities. The indazole ring system, which consists of a benzene ring fused with an imidazole ring, is known for its ability to participate in various chemical reactions and interactions. In the case of 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine, the indazole moiety is substituted at the 5-position with a methyl group and at the 3-position with a propaneamine chain. This substitution pattern not only enhances the molecule's stability but also imparts specific pharmacokinetic properties that make it an attractive candidate for therapeutic applications.
Recent studies have highlighted the potential of 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine as a modulator of various cellular pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cancer progression. The ability of this molecule to selectively target these enzymes suggests its potential as a lead compound for the development of anti-cancer therapies.
In addition to its pharmacological applications, 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine has also been explored for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and sensors. A study published in *Advanced Materials* revealed that this compound can significantly enhance the efficiency of OLEDs by improving charge transport properties, thereby opening new avenues for its application in next-generation electronic devices.
The synthesis of 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine involves a multi-step process that typically begins with the preparation of the indazole core. This is followed by functionalization at specific positions to introduce the methyl and amine groups. The synthesis pathway has been optimized through various methodologies, including microwave-assisted synthesis and catalytic processes, which have significantly improved yields and reduced reaction times.
From an analytical standpoint, 3-(5-Methyl-1H-indazol-3-ylium)propaneamine has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided critical insights into the molecular structure, conformational flexibility, and stability of the compound under different conditions.
Looking ahead, the continued exploration of 3-(5-Methylindazolyl)propaneamine is expected to yield further breakthroughs in both therapeutic and technological applications. Its unique combination of chemical stability, biological activity, and electronic properties positions it as a valuable tool in diverse scientific disciplines.
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